molecular formula C10H11Br2NO2 B14203132 n-(3,5-Dibromo-4-methoxyphenyl)-n-methylacetamide CAS No. 827031-51-6

n-(3,5-Dibromo-4-methoxyphenyl)-n-methylacetamide

Cat. No.: B14203132
CAS No.: 827031-51-6
M. Wt: 337.01 g/mol
InChI Key: NSSCWOIHVAEXLH-UHFFFAOYSA-N
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Description

N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide is an organic compound characterized by the presence of bromine, methoxy, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3,5-dibromo-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, potentially disrupting their normal function. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methoxybenzoic acid
  • 3,5-Dibromo-4-methoxyaniline
  • 3,5-Dibromo-4-methoxybenzaldehyde

Uniqueness

N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

827031-51-6

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

N-(3,5-dibromo-4-methoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C10H11Br2NO2/c1-6(14)13(2)7-4-8(11)10(15-3)9(12)5-7/h4-5H,1-3H3

InChI Key

NSSCWOIHVAEXLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C(=C1)Br)OC)Br

Origin of Product

United States

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